molecular formula C16H22N2O2 B2483684 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methylbutanamide CAS No. 921912-85-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methylbutanamide

Cat. No. B2483684
CAS RN: 921912-85-8
M. Wt: 274.364
InChI Key: XBLQXKQEYPDHBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinolinyl compounds involves multi-step processes, including cyclization reactions and condensation under specific catalysts. For example, Rajanarendar et al. (2010) describe the synthesis of related compounds through cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole, using ceric ammonium nitrite as a catalyst (Rajanarendar et al., 2010). This method showcases the complexity of synthesizing such compounds and the intricate steps involved in their creation.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals a diverse range of configurations and substitutions that impact their chemical behavior and biological activity. The synthesis and structural elucidation of these compounds, as demonstrated by Reisch et al. (1993), involve reactions that yield various products, highlighting the quinoline core's versatility (Reisch, Iding, & Bassewitz, 1993).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and substitution, which significantly alter their properties. The work by Huang et al. (2007) on the synthesis and cytotoxic activity of certain quinolin-3,4-dione derivatives provides insight into the reactivity of these compounds and their potential as cytotoxic agents (Huang et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. Li et al. (2006) describe the synthesis and crystal structure of a quinoxalin-2-one derivative, highlighting the importance of crystallography in understanding these compounds' physical characteristics (Li et al., 2006).

Chemical Properties Analysis

The chemical properties of "N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methylbutanamide" would likely include its reactivity with various chemical agents, stability under different conditions, and potential for forming derivatives. Studies on similar compounds, such as those by Uchiyama et al. (1998) on the cyclization of phenyl ethyl ketone derivatives, provide insight into the chemical behavior and reactivity of quinoline compounds (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-18-14-7-6-13(17-15(19)9-11(2)3)10-12(14)5-8-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLQXKQEYPDHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

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